molecular formula C19H17NO3 B5579510 N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide

N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide

Cat. No.: B5579510
M. Wt: 307.3 g/mol
InChI Key: JMLBSGPVERSESC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide is an organic compound that features a furan ring, a biphenyl ether, and an acetamide group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-19(20-13-18-7-4-12-22-18)14-23-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12H,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLBSGPVERSESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable reducing agent.

    Synthesis of 2-(4-phenylphenoxy)acetic acid: This involves the etherification of 4-phenylphenol with chloroacetic acid under basic conditions.

    Amidation reaction: The final step involves the reaction of the furan-2-ylmethyl intermediate with 2-(4-phenylphenoxy)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The biphenyl ether moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated biphenyl ether derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and biphenyl ether moiety could play a crucial role in binding to these targets, while the acetamide group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide
  • N-(furan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide
  • N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide is unique due to the presence of the biphenyl ether moiety, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research fields.

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